molecular formula C26H33NO4 B299744 N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

Numéro de catalogue B299744
Poids moléculaire: 423.5 g/mol
Clé InChI: URIXOPKBDSSAFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a chemical compound that belongs to the class of dioxane carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in the regulation of cell growth, survival, and metabolism.

Mécanisme D'action

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors, leading to the promotion of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide blocks the activation of PKB/Akt by binding to its pleckstrin homology (PH) domain, which is responsible for its membrane localization and activation.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt pathway. It has also been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of diabetes and neurodegenerative disorders. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its high selectivity and potency for the PKB/Akt pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. Moreover, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is its potential toxicity, especially at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.

Orientations Futures

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide holds great promise for its potential therapeutic applications in various diseases. Some of the future directions for research on this compound include:
1. Development of more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide for improved therapeutic efficacy.
2. Evaluation of the efficacy of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in combination with other anticancer drugs for synergistic effects.
3. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
4. Development of novel drug delivery systems for N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide to improve its pharmacokinetic properties and reduce its potential toxicity.
5. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders.
Conclusion:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a potent and selective inhibitor of the PKB/Akt pathway, which has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt activation, leading to the inhibition of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have promising pharmacological effects in cancer, diabetes, and neurodegenerative disorders. However, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies. Further research is needed to develop more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide and to investigate its potential use in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide involves the reaction of 2-(4-cyclohexylphenoxy)ethylamine with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide as a white solid with a purity of over 95%.

Applications De Recherche Scientifique

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway, which is often overactivated in cancer cells. Moreover, N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive deficits in animal models of Alzheimer's and Parkinson's diseases.

Propriétés

Nom du produit

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

Formule moléculaire

C26H33NO4

Poids moléculaire

423.5 g/mol

Nom IUPAC

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C26H33NO4/c1-26(18-30-24(31-19-26)22-10-6-3-7-11-22)25(28)27-16-17-29-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,28)

Clé InChI

URIXOPKBDSSAFD-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

SMILES canonique

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.